molecular formula C₂H₃D₄Cl₂N B1146207 2-Chloro-ethanamine-d4 Hydrochloride CAS No. 172333-26-5

2-Chloro-ethanamine-d4 Hydrochloride

Cat. No.: B1146207
CAS No.: 172333-26-5
M. Wt: 120.01
InChI Key:
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Description

2-Chloro-ethanamine-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H3D4Cl2N and a molecular weight of 120.01 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of 2-Chloro-ethanamine-d4 Hydrochloride typically involves the deuteration of 2-Chloro-ethanamine. The process includes the substitution of hydrogen atoms with deuterium atoms, resulting in a deuterium-labeled compound. The reaction conditions often require a deuterium source, such as heavy water (D2O), and a catalyst to facilitate the exchange of hydrogen with deuterium. Industrial production methods may involve large-scale deuteration processes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Chloro-ethanamine-d4 Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form amines.

    Hydrolysis: It can be hydrolyzed to produce deuterated ethanolamine.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-ethanamine-d4 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-ethanamine-d4 Hydrochloride involves its incorporation into biological systems where it can replace hydrogen atoms with deuterium. This substitution can affect the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-ethanamine-d4 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from non-labeled compounds like 2-Chloro-ethanamine. Similar compounds include:

The uniqueness of this compound lies in its ability to provide insights into reaction mechanisms and metabolic pathways through isotopic labeling, which is not possible with non-labeled compounds.

Properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRREFWJTRBDRA-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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